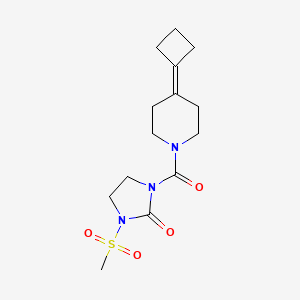
2-(1,3-ベンゾチアゾール-2-イル)-N-シクロペンチルピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications.
科学的研究の応用
2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical studies.
Medicine: Benzothiazole derivatives, including this compound, have been investigated for their anti-tubercular, anti-cancer, and anti-inflammatory properties
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been shown to have inhibitory effects against M. tuberculosis .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the target DprE1, which is involved in the cell wall biosynthesis of mycobacteria .
Biochemical Pathways
Pharmacokinetics
One study on benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
tuberculosis , suggesting that they may lead to the death of these bacteria.
準備方法
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the benzothiazole ring . Industrial production methods often utilize microwave irradiation techniques to achieve higher yields and shorter reaction times .
化学反応の分析
2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: Cyclization reactions can be used to form additional ring structures within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as piperidine, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Arylbenzothiazoles: These compounds have similar structural features but differ in their substituents, leading to variations in their biological activities.
Benzothiazole-based anti-tubercular compounds: These derivatives have been specifically designed for their anti-tubercular properties and may have different mechanisms of action.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(20-12-6-1-2-7-12)13-8-5-11-19-16(13)18-21-14-9-3-4-10-15(14)23-18/h3-5,8-12H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAASQFDHPUHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2574720.png)
![2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2574721.png)
![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)

![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)



![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)

![lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2574737.png)
